Cas no 2138237-38-2 (Sodium 3-trifluoromethanesulfonylpropane-1-sulfinate)

Sodium 3-trifluoromethanesulfonylpropane-1-sulfinate 化学的及び物理的性質
名前と識別子
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- EN300-724713
- 2138237-38-2
- sodium 3-trifluoromethanesulfonylpropane-1-sulfinate
- Sodium 3-trifluoromethanesulfonylpropane-1-sulfinate
-
- インチ: 1S/C4H7F3O4S2.Na/c5-4(6,7)13(10,11)3-1-2-12(8)9;/h1-3H2,(H,8,9);/q;+1/p-1
- InChIKey: JLTXXPLNMGIBQA-UHFFFAOYSA-M
- ほほえんだ: S(C(F)(F)F)(CCCS(=O)[O-])(=O)=O.[Na+]
計算された属性
- せいみつぶんしりょう: 261.95572978g/mol
- どういたいしつりょう: 261.95572978g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 280
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
Sodium 3-trifluoromethanesulfonylpropane-1-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-724713-0.25g |
sodium 3-trifluoromethanesulfonylpropane-1-sulfinate |
2138237-38-2 | 95.0% | 0.25g |
$1156.0 | 2025-03-12 | |
Enamine | EN300-724713-0.1g |
sodium 3-trifluoromethanesulfonylpropane-1-sulfinate |
2138237-38-2 | 95.0% | 0.1g |
$1106.0 | 2025-03-12 | |
Enamine | EN300-724713-0.5g |
sodium 3-trifluoromethanesulfonylpropane-1-sulfinate |
2138237-38-2 | 95.0% | 0.5g |
$1207.0 | 2025-03-12 | |
Enamine | EN300-724713-5.0g |
sodium 3-trifluoromethanesulfonylpropane-1-sulfinate |
2138237-38-2 | 95.0% | 5.0g |
$3645.0 | 2025-03-12 | |
Enamine | EN300-724713-2.5g |
sodium 3-trifluoromethanesulfonylpropane-1-sulfinate |
2138237-38-2 | 95.0% | 2.5g |
$2464.0 | 2025-03-12 | |
Enamine | EN300-724713-10.0g |
sodium 3-trifluoromethanesulfonylpropane-1-sulfinate |
2138237-38-2 | 95.0% | 10.0g |
$5405.0 | 2025-03-12 | |
Enamine | EN300-724713-1.0g |
sodium 3-trifluoromethanesulfonylpropane-1-sulfinate |
2138237-38-2 | 95.0% | 1.0g |
$1256.0 | 2025-03-12 | |
Enamine | EN300-724713-0.05g |
sodium 3-trifluoromethanesulfonylpropane-1-sulfinate |
2138237-38-2 | 95.0% | 0.05g |
$1056.0 | 2025-03-12 |
Sodium 3-trifluoromethanesulfonylpropane-1-sulfinate 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
Sodium 3-trifluoromethanesulfonylpropane-1-sulfinateに関する追加情報
Exploring the Properties and Applications of Sodium 3-trifluoromethanesulfonylpropane-1-sulfinate (CAS No. 2138237-38-2)
In the realm of specialty chemicals, Sodium 3-trifluoromethanesulfonylpropane-1-sulfinate (CAS No. 2138237-38-2) has garnered significant attention due to its unique molecular structure and versatile applications. This compound, often abbreviated as STFMS, belongs to the class of sulfinate salts and is characterized by its trifluoromethanesulfonyl (triflyl) and sulfinate functional groups. Its chemical stability and reactivity make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
The growing interest in STFMS is partly driven by its role in cross-coupling reactions, a hot topic in modern chemistry. Researchers are increasingly exploring its potential as a sulfonylating agent, which aligns with the current trend of developing green chemistry and sustainable synthesis methods. Questions like "How does Sodium 3-trifluoromethanesulfonylpropane-1-sulfinate improve reaction efficiency?" or "What are the alternatives to traditional sulfonylation reagents?" are frequently searched in academic and industrial circles, highlighting its relevance.
One of the standout features of CAS No. 2138237-38-2 is its compatibility with transition-metal catalysis, a field that has seen exponential growth due to its applications in drug discovery. The compound’s ability to act as a mild sulfinate source enables the synthesis of complex molecules with high precision, addressing the demand for high-yield and low-waste processes. This aligns with the broader industry shift toward atom economy and catalytic efficiency, which are frequently discussed in AI-driven chemical research platforms.
From a technical perspective, the solubility profile of Sodium 3-trifluoromethanesulfonylpropane-1-sulfinate in polar solvents like DMF and acetonitrile makes it a preferred choice for solution-phase synthesis. Its stability under ambient conditions also reduces storage challenges, a practical advantage for laboratories focusing on high-throughput screening. These properties are often highlighted in forums discussing "How to handle moisture-sensitive reagents?" or "What are the best practices for storing sulfinate salts?"
In the context of material science, STFMS has shown promise in the development of advanced polymers and ionic liquids. Its trifluoromethanesulfonyl group contributes to the thermal and chemical resistance of these materials, making them suitable for high-performance applications. This ties into the broader interest in fluorinated compounds, which are widely searched for their role in electronics and energy storage technologies.
Looking ahead, the demand for CAS No. 2138237-38-2 is expected to rise as more industries adopt precision chemistry approaches. Its combination of reactivity, stability, and environmental compatibility positions it as a key player in the next generation of functional materials and specialty reagents. For researchers and manufacturers alike, understanding the full potential of this compound is essential to staying ahead in a competitive and innovation-driven market.
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